molecular formula C5H12ClNO2 B1418004 (S)-morpholin-3-ylmethanol hydrochloride CAS No. 218594-79-7

(S)-morpholin-3-ylmethanol hydrochloride

Cat. No. B1418004
M. Wt: 153.61 g/mol
InChI Key: WFLUDHYXVXRFLY-JEDNCBNOSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Neurokinin-1 Receptor Antagonist

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride has been identified as a high affinity, orally active neurokinin-1 (h-NK1) receptor antagonist. It shows potential efficacy in pre-clinical tests relevant to clinical applications in emesis and depression (Harrison et al., 2001).

Antimicrobial Activity

Morpholine derivatives have shown promise in antimicrobial applications. N-[4-methyl-2-(R-phenylimino)thiazol-3-yl]-morpholine derivatives demonstrate significant antibacterial and antifungal effects, particularly against gram-positive strains of microorganisms (Yeromina et al., 2019).

Antidepressive Activity

3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, synthesized from 2-bromo-1-(3-fluorophenyl)-1-propanone, has shown potential antidepressant activities tested in mice. This compound is considered worth further investigation for its antidepressant activity (Yuan, 2012).

Appetite Suppression

(S)-3-[(benzyloxy)methyl]morpholine hydrochloride has been reported to have appetite-suppressant activity in dogs, without affecting the release or uptake of neurotransmitters like noradrenaline, dopamine, or serotonin (Brown et al., 1986).

Antinociceptive Effect

4-Substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have demonstrated antinociceptive effects in mice, indicating potential for pain relief applications without impacting motor coordination or myorelaxation (Listos Joanna et al., 2013).

Antithrombotic Effects

(S)-(-)-ethyl[6-[4-(morpholinoformimidoyl)benzamido]-3,4-dihydro-2 H-1-benzo-pyran-3-yl]acetate hydrochloride (MS-180), as a platelet glycoprotein IIb/IIIa receptor antagonist, has shown antiaggregatory and antithrombotic effects, potentially useful for treating thrombotic diseases (Banno et al., 1999).

Safety And Hazards

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properties

IUPAC Name

[(3S)-morpholin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-3-5-4-8-2-1-6-5;/h5-7H,1-4H2;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLUDHYXVXRFLY-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660886
Record name [(3S)-Morpholin-3-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-morpholin-3-ylmethanol hydrochloride

CAS RN

218594-79-7
Record name [(3S)-Morpholin-3-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3(S)-Hydroxymethylmorpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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